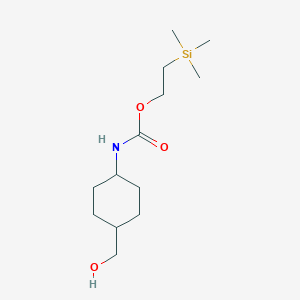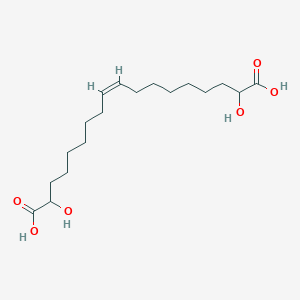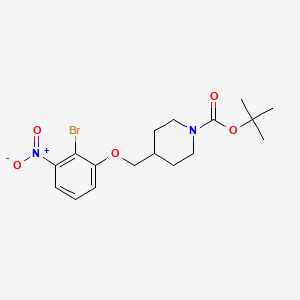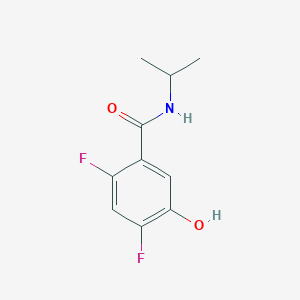
Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate typically involves the reaction of 4-phenoxyphenyl isothiocyanate with methylamine in the presence of a suitable solvent . The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production . The product is then purified using standard industrial purification techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound into corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in biochemical assays and studies involving protein interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate involves its interaction with specific molecular targets, such as proteins or enzymes . The compound can form covalent bonds with these targets, leading to changes in their structure and function . This interaction can modulate various biochemical pathways, resulting in the observed effects .
Comparaison Avec Des Composés Similaires
Methyl (4-phenoxyphenyl) cyanocarbonimidodithioate can be compared with other similar compounds, such as:
Methyl (4-phenoxyphenyl) isothiocyanate: Similar in structure but with an isothiocyanate group instead of a cyanocarbonimidodithioate group.
Methyl (4-phenoxyphenyl) thiocyanate: Contains a thiocyanate group, leading to different reactivity and applications.
Methyl (4-phenoxyphenyl) carbamate: Features a carbamate group, which affects its chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs .
Propriétés
Formule moléculaire |
C15H12N2OS2 |
|---|---|
Poids moléculaire |
300.4 g/mol |
Nom IUPAC |
[methylsulfanyl-(4-phenoxyphenyl)sulfanylmethylidene]cyanamide |
InChI |
InChI=1S/C15H12N2OS2/c1-19-15(17-11-16)20-14-9-7-13(8-10-14)18-12-5-3-2-4-6-12/h2-10H,1H3 |
Clé InChI |
MQMZGNLVTKAAOD-UHFFFAOYSA-N |
SMILES canonique |
CSC(=NC#N)SC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



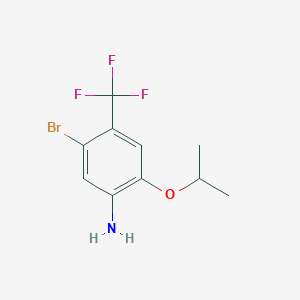
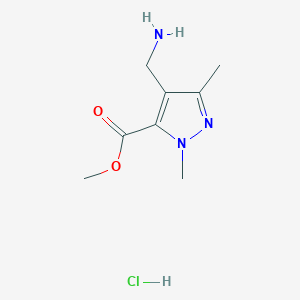
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylbenzamide](/img/structure/B13722992.png)
![2-Chloro-4-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]-thieno[3,2-d]pyrimidine](/img/structure/B13722995.png)
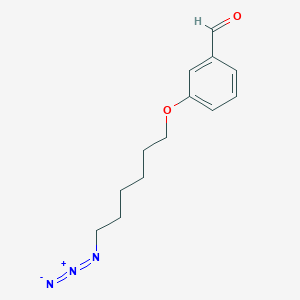
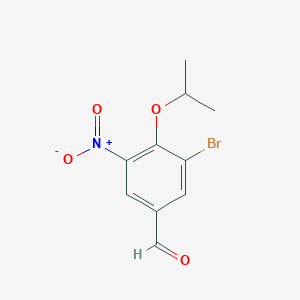
![Ethyl 4'-(1-aminoethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13723019.png)
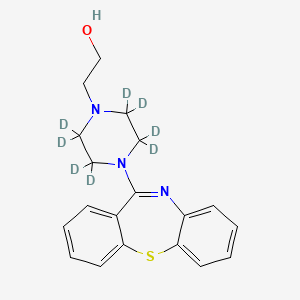
![[3-(cyclopropylmethoxy)-5-(hydroxymethyl)phenyl]methyl 4-methylbenzenesulfonate](/img/structure/B13723031.png)
